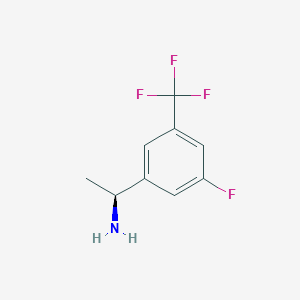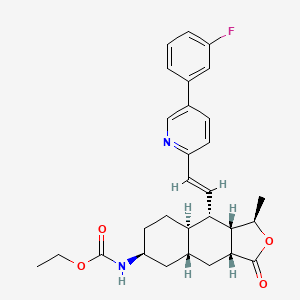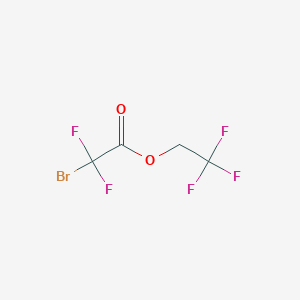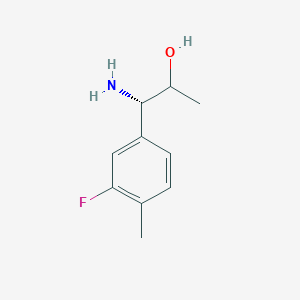![molecular formula C27H22Cl2N4O4S B13057950 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes a thiophene ring, a cyanophenyl group, and a dichlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The cyanophenyl and dichlorophenyl groups can be introduced through substitution reactions using suitable reagents.
Final Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: Due to its unique structure, it can be used as a probe to study biological processes and interactions at the molecular level.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science:
作用機序
The mechanism by which 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents.
Cyanophenyl and Dichlorophenyl Compounds: Compounds with cyanophenyl and dichlorophenyl groups.
Uniqueness
The uniqueness of 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester lies in its combination of a spirocyclic core with diverse functional groups, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C27H22Cl2N4O4S |
|---|---|
分子量 |
569.5 g/mol |
IUPAC名 |
methyl 5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-9-yl]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H22Cl2N4O4S/c1-32-25(36)33(21-9-19(28)8-20(29)10-21)24(35)27(32)15-31-14-26(27,18-5-3-16(12-30)4-6-18)11-22-7-17(13-38-22)23(34)37-2/h3-10,13,31H,11,14-15H2,1-2H3/t26-,27-/m0/s1 |
InChIキー |
HHZVSSONPYISKZ-SVBPBHIXSA-N |
異性体SMILES |
CN1C(=O)N(C(=O)[C@]12CNC[C@@]2(CC3=CC(=CS3)C(=O)OC)C4=CC=C(C=C4)C#N)C5=CC(=CC(=C5)Cl)Cl |
正規SMILES |
CN1C(=O)N(C(=O)C12CNCC2(CC3=CC(=CS3)C(=O)OC)C4=CC=C(C=C4)C#N)C5=CC(=CC(=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)

![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)




![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)

![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)

![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
